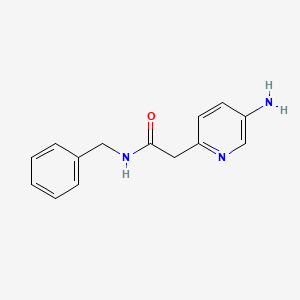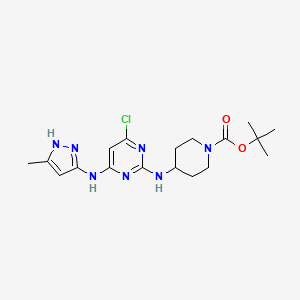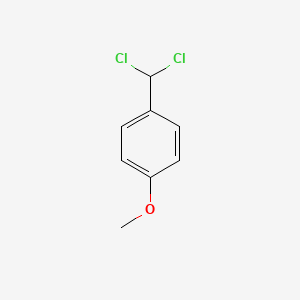
Benzene, 1-(dichloromethyl)-4-methoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: 1-(Dichloromethyl)-4-methoxybenzene can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzyl alcohol with thionyl chloride (SOCl2) to form 4-methoxybenzyl chloride, which is then treated with formaldehyde and hydrochloric acid to introduce the dichloromethyl group . Another method involves the direct chloromethylation of 4-methoxytoluene using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2) .
Industrial Production Methods: Industrial production of 1-(dichloromethyl)-4-methoxybenzene typically involves large-scale chloromethylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反応の分析
Types of Reactions: 1-(Dichloromethyl)-4-methoxybenzene undergoes various chemical reactions, including:
Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: NaOCH3, sodium ethoxide (NaOEt).
Major Products Formed:
Oxidation: 4-methoxybenzaldehyde, 4-methoxybenzoic acid.
Reduction: 4-methoxybenzyl alcohol.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
科学的研究の応用
1-(Dichloromethyl)-4-methoxybenzene has several applications in scientific research:
作用機序
The mechanism of action of 1-(dichloromethyl)-4-methoxybenzene involves its reactivity with various chemical reagents. The dichloromethyl group is highly reactive and can undergo nucleophilic substitution, oxidation, and reduction reactions. The methoxy group can also participate in electrophilic aromatic substitution reactions, making the compound versatile in organic synthesis .
類似化合物との比較
Dichloromethane (CH2Cl2): A simple dichloromethyl compound used as a solvent.
4-Methoxybenzyl chloride (C8H9ClO): A related compound with a single chlorine atom.
4-Methoxybenzaldehyde (C8H8O2): An oxidation product of 1-(dichloromethyl)-4-methoxybenzene.
Uniqueness: 1-(Dichloromethyl)-4-methoxybenzene is unique due to the presence of both a methoxy group and a dichloromethyl group on the benzene ring. This combination of functional groups provides distinct reactivity patterns and makes it a valuable intermediate in organic synthesis .
特性
CAS番号 |
21185-25-1 |
|---|---|
分子式 |
C8H8Cl2O |
分子量 |
191.05 g/mol |
IUPAC名 |
1-(dichloromethyl)-4-methoxybenzene |
InChI |
InChI=1S/C8H8Cl2O/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5,8H,1H3 |
InChIキー |
UKVWNSDFMYZNKC-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 6-Methoxybenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B13694649.png)
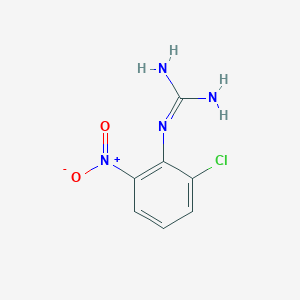
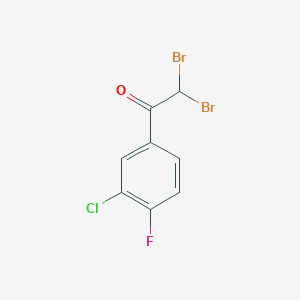

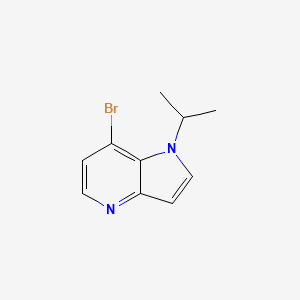
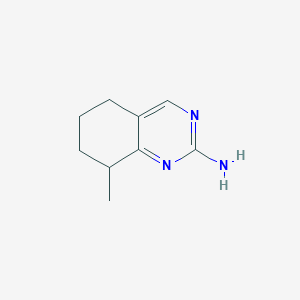
![5-Chloro-4-(trifluoromethyl)-2-[[2-(trimethylsilyl)ethoxy]methyl]pyridazin-3(2H)-one](/img/structure/B13694672.png)
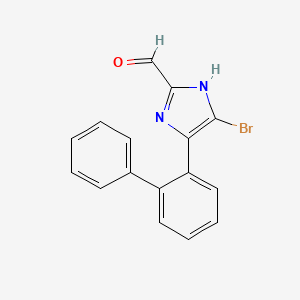
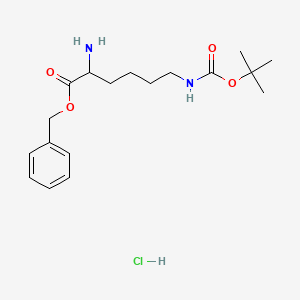
![Ethyl 4-[[4-(3-Fluorophenoxy)phenyl]amino]-6-methyl-2-(methylthio)pyrimidine-5-carboxylate](/img/structure/B13694698.png)
